molecular formula C8H7F3N2 B1351738 2-Trifluoromethylbenzamidine CAS No. 656813-83-1

2-Trifluoromethylbenzamidine

Cat. No.: B1351738
CAS No.: 656813-83-1
M. Wt: 188.15 g/mol
InChI Key: UPELHUMVIWYFQA-UHFFFAOYSA-N
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Description

2-Trifluoromethylbenzamidine is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzamidine structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Trifluoromethylbenzamidine involves the reaction of 2,3-dichlorotrifluorotoluene with ammonia. The process includes fluorination and cyano substitution, followed by hydrogenation dechlorination and hydrolysis . Another method involves the cyclization of o-phenylenediamines with hexafluoroacetylacetone in the presence of copper(I) oxide as a catalyst .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of cost-effective and readily available raw materials, along with optimized reaction conditions, ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Trifluoromethylbenzamidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include trifluoromethyl-substituted amides, nitriles, and primary amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Trifluoromethylbenzamidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals and materials with specialized properties

Mechanism of Action

The mechanism of action of 2-Trifluoromethylbenzamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and exert its effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

  • 4-Trifluoromethylbenzamidine
  • 4-Fluoro-benzamidine
  • 3,5-Difluoro-benzamidine
  • 4-Methylbenzamidine

Comparison: Compared to these similar compounds, 2-Trifluoromethylbenzamidine is unique due to the position of the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. The trifluoromethyl group at the 2-position provides distinct steric and electronic effects, making it a valuable compound for specific applications in pharmaceuticals and materials science .

Properties

IUPAC Name

2-(trifluoromethyl)benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2/c9-8(10,11)6-4-2-1-3-5(6)7(12)13/h1-4H,(H3,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPELHUMVIWYFQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=N)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20390834
Record name 2-Trifluoromethylbenzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

656813-83-1
Record name 2-Trifluoromethylbenzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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